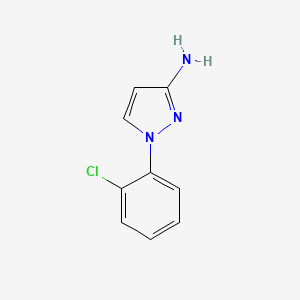

1-(2-chlorophenyl)-1H-pyrazol-3-amine

Description

General Overview of Pyrazole (B372694) and Aminopyrazole Heterocycles in Chemical Science

Pyrazole, a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms, serves as a foundational structure in a vast array of chemical compounds. The pyrazole nucleus is a prominent feature in numerous pharmaceuticals, agrochemicals, and dyes. Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govmdpi.com

The introduction of an amino group to the pyrazole ring, forming an aminopyrazole, further enhances the chemical versatility and biological potential of the scaffold. Aminopyrazoles are crucial intermediates in the synthesis of more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are also of significant interest in drug discovery. mdpi.com The position of the amino group on the pyrazole ring, as well as the nature and position of other substituents, can dramatically influence the compound's physicochemical properties and biological activity.

Academic Significance of the 1-(2-chlorophenyl)-1H-pyrazol-3-amine Scaffold

The academic significance of the this compound scaffold lies in its potential as a building block for novel chemical entities with tailored properties. The 2-chlorophenyl group attached to the N1 position of the pyrazole ring introduces specific steric and electronic features. The chlorine atom, being an electron-withdrawing group, can influence the electron density of the pyrazole ring and affect its reactivity and interaction with biological targets. The ortho position of the chlorine atom can also impose conformational constraints on the molecule.

The 3-amino group provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. This functional handle can be acylated, alkylated, or used in cyclization reactions to construct more elaborate molecular architectures. The combination of the substituted phenyl ring and the reactive amino group makes this scaffold a promising candidate for structure-activity relationship (SAR) studies in medicinal chemistry.

Current Research Landscape and Unexplored Avenues for the Chemical Compound

A thorough review of the current scientific literature reveals a notable scarcity of research focused specifically on this compound. While numerous studies detail the synthesis and biological evaluation of various substituted aminopyrazoles, this particular isomer appears to be largely unexplored. Publicly accessible databases lack detailed reports on its synthesis, spectroscopic characterization, crystal structure, and biological activity.

This information gap presents several unexplored avenues for future research. A primary focus would be the development and optimization of a synthetic route to produce this compound in good yield and purity. Subsequent comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction would provide foundational data for the scientific community.

Following its synthesis and characterization, the compound could be subjected to a variety of biological screenings to assess its potential as an anti-inflammatory, antimicrobial, or anticancer agent, among other possibilities. Furthermore, its utility as a synthon for more complex heterocyclic compounds could be investigated, potentially leading to the discovery of novel molecules with valuable properties. The systematic exploration of this under-researched compound could thus contribute valuable knowledge to the field of heterocyclic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12-13/h1-6H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVLYOOTZZBLCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301287727 | |

| Record name | 1-(2-Chlorophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76091-02-6 | |

| Record name | 1-(2-Chlorophenyl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76091-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chlorophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations for the Chemical Compound

Established Synthetic Routes for 1-(2-chlorophenyl)-1H-pyrazol-3-amine

The construction of this compound is typically achieved through multi-step synthetic sequences that allow for the regioselective formation of the substituted pyrazole (B372694) core.

Multi-Step Approaches to the Pyrazole Core

The formation of the 3-aminopyrazole (B16455) ring system is commonly accomplished through the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species, where one of the electrophilic centers is a nitrile group. chim.it Two primary classes of starting materials for this transformation are β-ketonitriles and α,β-unsaturated nitriles. chim.it

In the first approach, a β-ketonitrile undergoes condensation with a hydrazine. The reaction initiates with a nucleophilic attack of the hydrazine on the carbonyl group to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the addition of the second nitrogen atom of the hydrazine to the nitrile carbon, leading to the formation of the 3-aminopyrazole ring. chim.it

The second major route involves the reaction of an α,β-unsaturated nitrile, which possesses a leaving group at the β-position, with a hydrazine. chim.it This reaction also proceeds via a cyclization mechanism to afford the 3-aminopyrazole product. The regiochemical outcome of these reactions, particularly with substituted hydrazines, can be influenced by reaction conditions such as the solvent and the presence of acids or bases.

Introduction of the 2-Chlorophenyl Moiety at the N1-Position

The most direct method for introducing the 2-chlorophenyl group at the N1-position of the pyrazole ring is through the use of 2-chlorophenylhydrazine as the hydrazine component in the initial cyclization step. ontosight.ai This approach ensures the regioselective formation of the N1-aryl substituted pyrazole. The reaction of 2-chlorophenylhydrazine with a suitable β-ketonitrile or α,β-unsaturated nitrile directly yields this compound.

Alternative strategies, though less direct, could involve the N-arylation of a pre-formed 3-aminopyrazole. Transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. wikipedia.orgresearchgate.net For instance, the reaction of 3-aminopyrazole with an activated 2-chlorophenyl halide (e.g., 1-chloro-2-iodobenzene (B47295) or 1-bromo-2-chlorobenzene) in the presence of a suitable copper or palladium catalyst could, in principle, afford the desired product. wikipedia.orgresearchgate.net However, regioselectivity can be a challenge in the N-arylation of unsubstituted pyrazoles, as arylation can occur at either of the ring nitrogen atoms.

Amination Strategies at the C3-Position of the Pyrazole Ring

The amino group at the C3-position is typically installed during the initial pyrazole ring formation by utilizing starting materials containing a nitrile group. chim.itnih.gov For example, the reaction of 2-chlorophenylhydrazine with 3-oxopropanenitrile (B1221605) (cyanoacetaldehyde) or 2-chloroacrylonitrile (B132963) would directly yield this compound. chim.itgoogle.com

Alternative, though less common, methods for introducing an amino group at the C3-position of a pre-formed pyrazole ring could involve the conversion of a C3-carboxylic acid or a C3-halogen substituent. For instance, a 3-halopyrazole could potentially undergo a Buchwald-Hartwig amination with an ammonia (B1221849) equivalent to introduce the amino group. wikipedia.org Another approach could be the reduction of a 3-nitropyrazole, which itself can be prepared by nitration of the corresponding pyrazole. beilstein-archives.org

Advanced Chemical Transformations and Derivatization Strategies

Further functionalization of this compound can be achieved by targeting either the pyrazole nucleus or the pendant 2-chlorophenyl group.

Functionalization of the Pyrazole Nucleus

The pyrazole ring in 1-aryl-3-aminopyrazoles is susceptible to electrophilic substitution, with the C4-position being the most common site of reaction. scribd.com

Table 1: Potential Electrophilic Substitution Reactions on the Pyrazole Nucleus

| Reaction | Reagent | Potential Product |

|---|---|---|

| Halogenation | N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), or N-Iodosuccinimide (NIS) | 4-Halo-1-(2-chlorophenyl)-1H-pyrazol-3-amine |

The resulting 4-halo-1-(2-chlorophenyl)-1H-pyrazol-3-amine can serve as a versatile intermediate for further derivatization through transition-metal-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling with an appropriate boronic acid could introduce a variety of aryl or heteroaryl substituents at the C4-position. researchgate.net

Modifications of the Pendant 2-Chlorophenyl Group

The 2-chlorophenyl group offers another site for chemical modification, primarily through reactions targeting the chloro substituent or the aromatic ring itself.

Nucleophilic aromatic substitution of the chlorine atom is generally difficult but can be achieved under forcing conditions or with highly activated substrates. More synthetically useful transformations involve transition-metal-catalyzed cross-coupling reactions. For instance, a Buchwald-Hartwig amination could potentially replace the chlorine atom with various amino groups, or a Suzuki-Miyaura coupling could introduce a new carbon-carbon bond. wikipedia.orgnih.gov

Electrophilic aromatic substitution on the 2-chlorophenyl ring is also possible. The directing effects of the pyrazole ring and the chlorine atom would influence the position of substitution.

Table 2: Potential Modifications of the 2-Chlorophenyl Group

| Reaction Type | Potential Reagents | Potential Outcome |

|---|---|---|

| Nucleophilic Aromatic Substitution | Strong nucleophiles, high temperatures | Replacement of the chloro group |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Ligand, Base | Replacement of the chloro group with an amino functionality |

| Suzuki-Miyaura Coupling | Boronic acids, Palladium catalyst, Base | Replacement of the chloro group with an aryl or alkyl group |

Chemical Conversions of the Exocyclic Amine Functionality

The exocyclic amine group at the C3-position of the this compound scaffold is a key functional handle for a variety of chemical transformations. Its nucleophilic character allows for the construction of new carbon-nitrogen bonds, leading to a diverse array of derivatives. Common conversions include acylation, alkylation, and condensation reactions.

Acylation of the 3-amino group is a straightforward method to introduce amide functionalities. For instance, reacting 5-amino-3-(phenylamino)-1H-pyrazole-4-carbonitrile, a compound with a similar exocyclic amine, with reagents like benzoyl chloride or acetic anhydride (B1165640) leads to the formation of the corresponding N-acyl derivatives. nih.gov These reactions typically proceed in the presence of a base, such as triethylamine, in an appropriate solvent. nih.gov This approach is fundamental for creating libraries of pyrazole-based amides.

Alkylation introduces new alkyl or arylalkyl groups to the amine. The reaction of an aminopyrazole with benzyl (B1604629) chloride, for example, can yield the corresponding 5-(benzylamino) derivative. nih.gov

Furthermore, the amine functionality can undergo condensation with various carbonyl compounds to form Schiff bases (imines). This reactivity is a cornerstone for building more complex molecular architectures and is often a preliminary step in cyclocondensation reactions for constructing fused heterocyclic systems. Halogenation at the C4 position of the pyrazole ring is also a documented transformation for related 3-aryl-1H-pyrazol-5-amines, achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). beilstein-archives.org

| Reaction Type | Reagent Example | Product Type | Reference |

| Acylation | Benzoyl Chloride | N-Benzoyl pyrazole amine | nih.gov |

| Acylation | Acetic Anhydride | N-Acetyl pyrazole amine | nih.gov |

| Alkylation | Benzyl Chloride | N-Benzyl pyrazole amine | nih.gov |

| Halogenation | N-Chlorosuccinimide (NCS) | 4-Chloro-pyrazole amine | beilstein-archives.org |

Ring-Fused System Construction from the Chemical Compound Scaffold

The bifunctional nature of this compound, possessing both a nucleophilic exocyclic amine and a ring nitrogen atom, makes it an excellent precursor for the synthesis of ring-fused heterocyclic systems. These reactions, typically cyclocondensations, involve reacting the aminopyrazole with a 1,3-dielectrophilic species.

A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines. This is often achieved by reacting a 3-aminopyrazole with a β-dicarbonyl compound, such as a 1,3-diketone or a β-ketoester. The reaction generally proceeds via an initial attack of the exocyclic amino group on one of the carbonyls, followed by cyclization involving the pyrazole ring nitrogen (N1) and the second carbonyl group, and subsequent dehydration. nih.gov However, the reaction can sometimes lead to a mixture of regioisomers depending on the nature of the reactants and conditions. nih.gov

Another important fused system derived from aminopyrazoles is the pyrazolo[3,4-b]pyridine nucleus. These compounds can be synthesized through multicomponent reactions involving 5-aminopyrazoles, an aldehyde, and a compound with an active methylene (B1212753) group, such as pyruvic acid. researchgate.net The specific pathway and final product depend heavily on the reaction conditions and the substrates used. researchgate.net

| Fused System | Reactant Type | General Reaction | Reference |

| Pyrazolo[1,5-a]pyrimidine | 1,3-Diketone / β-Ketoester | Cyclocondensation | nih.gov |

| Pyrazolo[3,4-b]pyridine | Aldehyde + Active Methylene Compound | Multicomponent Cyclocondensation | researchgate.net |

Innovations in Synthetic Chemistry for Analog Generation

The development of novel synthetic methods is crucial for generating analogs of this compound with diverse substitution patterns. Modern organic synthesis has seen a shift towards more efficient and environmentally benign methodologies, including advanced catalytic systems and alternative energy sources.

Catalytic Approaches in Pyrazole Synthesis

Transition-metal catalysis has become an indispensable tool for the synthesis of substituted pyrazoles. These methods often provide high yields, excellent regioselectivity, and broad functional group tolerance under mild conditions.

Copper Catalysis : Copper-catalyzed reactions are widely used for constructing the pyrazole ring. An efficient copper-catalyzed condensation provides pyrazoles under acid-free conditions at room temperature. organic-chemistry.org Copper catalysts, such as copper triflate, can also be employed in ionic liquids for the condensation of chalcones with hydrazines to yield pyrazole derivatives. nih.gov Furthermore, copper-promoted aerobic oxidative [3+2] cycloaddition of hydrazines with alkynoates offers a convenient route to substituted pyrazoles. organic-chemistry.org

Palladium Catalysis : Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are used to introduce aryl or heteroaryl substituents onto pre-formed pyrazole rings. For example, a 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide can be arylated using a Pd(0) catalyst. mdpi.com Palladium catalysis is also effective in ring-opening reactions of 2H-azirines with hydrazones to furnish polysubstituted pyrazoles. organic-chemistry.org

Nickel Catalysis : Nickel-based catalysts have been developed for the transformation of other heterocycles, such as isoxazoles and oxadiazoles, into pyrazoles through a formal atom-exchange process. organic-chemistry.org

These catalytic methods represent powerful strategies for creating libraries of pyrazole analogs for various applications.

Microwave-Assisted and Solvent-Free Methodologies

In line with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) and solvent-free reaction conditions have gained prominence. These techniques often lead to dramatically reduced reaction times, increased yields, and simplified work-up procedures.

Microwave-Assisted Synthesis : The application of microwave irradiation can significantly accelerate the synthesis of pyrazole derivatives. For instance, the condensation of β-ketonitriles with hydrazines to form 3-aminopyrazoles can be completed in minutes under microwave heating, compared to several hours required for conventional heating. The synthesis of various pyrazole- and oxadiazole-containing hybrids has been shown to be much more efficient using microwave assistance, reducing reaction times from hours to minutes and improving yields. nih.govacs.org Similarly, the reaction between β-diketones and substituted hydrazine hydrochlorides to form 1,3,5-triaryl pyrazoles is accelerated by microwave irradiation.

Solvent-Free Synthesis : Performing reactions under solvent-free conditions, often facilitated by grinding or gentle heating, minimizes the use of volatile organic solvents, reducing environmental impact and cost. The synthesis of pyrano[2,3-c]pyrazoles, a related fused-ring system, has been effectively carried out under solvent-free conditions using an ionic liquid as a catalyst. jetir.org This approach offers advantages such as simplicity, high yields, and an eco-friendly profile. jetir.org Metal- and solvent-free cascade reactions have also been developed for the synthesis of amino pyrazole thioether derivatives. acs.org

| Methodology | Key Advantages | Example Application | Reference |

| Microwave-Assisted | Reduced reaction time, higher yields | Synthesis of 3-amino-1H-pyrazoles | |

| Solvent-Free | Environmentally benign, simple work-up | Synthesis of pyrano[2,3-c]pyrazoles | jetir.org |

| Microwave-Assisted | Drastic time reduction (hours to minutes) | Synthesis of pyrazole-oxadiazole hybrids | nih.govacs.org |

| Solvent-Free | Metal-free, environmentally benign | Synthesis of amino pyrazole thioethers | acs.org |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For 1-(2-chlorophenyl)-1H-pyrazol-3-amine , distinct signals would be expected for the protons on the pyrazole (B372694) ring, the aminophenyl group, and the amino group. The chemical shifts (δ) are influenced by the electron density around the protons. Aromatic protons typically resonate in the range of 6.5-8.0 ppm. The protons on the 2-chlorophenyl ring would likely appear as a complex multiplet in this region due to spin-spin coupling. The two protons on the pyrazole ring would also have characteristic chemical shifts and would likely show coupling to each other. The protons of the amino (NH₂) group would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Hypothetical ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrazole-H | 5.8 - 6.2 | d |

| Pyrazole-H | 7.5 - 7.8 | d |

| Aromatic-H (chlorophenyl) | 7.2 - 7.6 | m |

| NH₂ | 4.0 - 5.5 | br s |

Note: This table is predictive and not based on experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in This compound would give a distinct signal. The carbon atoms of the aromatic rings would be expected in the downfield region of the spectrum (typically 110-160 ppm). The carbons of the pyrazole ring would also have characteristic chemical shifts within this region. The carbon atom attached to the chlorine atom would be influenced by the halogen's electronegativity.

Hypothetical ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrazole-C (C-NH₂) | 150 - 155 |

| Pyrazole-CH | 95 - 100 |

| Pyrazole-CH | 135 - 140 |

| Aromatic-C (chlorophenyl) | 120 - 140 |

| Aromatic-C (C-Cl) | 130 - 135 |

Note: This table is predictive and not based on experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning ¹H and ¹³C signals and establishing connectivity within a molecule.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to identify adjacent protons on the pyrazole and chlorophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the assignment of protonated carbons.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. For This compound , characteristic absorption bands would be expected for the N-H, C-H, C=N, C=C, and C-Cl bonds. The N-H stretching vibrations of the primary amine group would typically appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyrazole rings would likely be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would appear in the fingerprint region, typically below 800 cm⁻¹.

Hypothetical IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C and C=N Stretch | 1400 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-Cl Stretch | 600 - 800 |

Note: This table is predictive and not based on experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about a compound's molecular weight and can offer insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of a molecule with high precision. By measuring the exact mass of the parent ion, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₉H₈ClN₃, the theoretical monoisotopic mass is 193.04068 Da. uni.lu HRMS analysis would be expected to detect the protonated molecule ([M+H]⁺) at an m/z of 194.04796. uni.lu The high accuracy of this measurement allows for the unambiguous confirmation of the compound's elemental composition. Other common adducts, such as the sodium adduct ([M+Na]⁺), may also be observed. uni.lu Predicted m/z values for common adducts of this compound are valuable for interpreting experimental results. uni.lu

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 194.04796 |

| [M+Na]⁺ | 216.02990 |

| [M+K]⁺ | 232.00384 |

| [M+NH₄]⁺ | 211.07450 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for separating volatile compounds from a mixture and identifying them based on their unique mass spectra.

In a GC-MS analysis of this compound, the compound would first travel through a capillary column, and its retention time would be recorded. This retention time is a characteristic property under specific experimental conditions and serves as an initial identifier. Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process generates a molecular ion (M⁺) and a series of fragment ions. The resulting mass spectrum serves as a molecular fingerprint. Although an experimental spectrum is not publicly available, the fragmentation pattern would be expected to show characteristic losses, such as the cleavage of the chlorophenyl group or fragmentation of the pyrazole ring, providing confirmatory structural evidence.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, as well as detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined. A successful crystallographic analysis would definitively confirm the substitution pattern on both the phenyl and pyrazole rings, for instance, verifying that the chloro group is at the 2-position of the phenyl ring and the amine group is at the 3-position of the pyrazole ring. To date, a crystal structure for this specific compound has not been deposited in publicly accessible crystallographic databases.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. The results are used to confirm the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry. For this compound (C₉H₈ClN₃), the theoretical elemental composition can be calculated from its molecular weight (193.64 g/mol ). cymitquimica.com

Experimental values obtained from the combustion analysis of a pure sample should align closely with these theoretical percentages, typically within a ±0.4% margin, to validate the empirical and, by extension, the molecular formula of the synthesized compound.

| Element | Symbol | Atomic Mass (amu) | Theoretical Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 55.82 |

| Hydrogen | H | 1.008 | 4.16 |

| Chlorine | Cl | 35.453 | 18.31 |

| Nitrogen | N | 14.007 | 21.70 |

Computational Chemistry and Theoretical Modeling of the Chemical Compound

Density Functional Theory (DFT) Applications in Electronic Structure Prediction

Density Functional Theory (DFT) has become a cornerstone of quantum mechanical calculations for organic molecules, balancing computational cost with high accuracy. It is instrumental in elucidating the electronic structure and properties of pyrazole (B372694) derivatives.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For a molecule like 1-(2-chlorophenyl)-1H-pyrazol-3-amine, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G**), are commonly employed for this purpose.

Table 1: Illustrative Optimized Geometrical Parameters for a Pyrazole Derivative (Hypothetical Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-N1 | 1.39 | N1-C1-C2 | 108.5 |

| N1-N2 | 1.35 | C1-N1-N2 | 112.0 |

| C3-N | 1.37 | C4-C3-N | 125.0 |

Note: The data in this table is illustrative for a generic pyrazole derivative and does not represent actual calculated values for this compound.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

For pyrazole derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. This analysis helps in understanding the sites within the molecule that are most likely to be involved in electrophilic or nucleophilic attacks. The distribution of HOMO and LUMO densities can provide insights into charge transfer processes within the molecule.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrazole Derivative (Hypothetical Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.50 |

| HOMO-LUMO Gap (ΔE) | 4.75 |

Note: The data in this table is illustrative for a generic pyrazole derivative and does not represent actual calculated values for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are prone to nucleophilic attack.

For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the chlorine atom, indicating their electron-rich nature and ability to act as hydrogen bond acceptors. The amine group's hydrogen atoms would exhibit a positive potential, making them potential hydrogen bond donors.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, can be used to predict the NLO properties of molecules by calculating their polarizability (α) and first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are considered promising candidates for NLO applications.

For pyrazole derivatives, the presence of donor and acceptor groups and an extended π-conjugated system can lead to significant NLO responses. Theoretical calculations can help in designing novel pyrazole-based molecules with enhanced NLO properties by systematically modifying their structure and evaluating the resulting changes in hyperpolarizability.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme. These methods are crucial in drug discovery for predicting the binding mode and affinity of a potential drug candidate.

Protein-Ligand Binding Affinity Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a scoring function that estimates the binding affinity. Lower binding energy scores typically indicate a more stable protein-ligand complex.

For this compound, molecular docking studies could be performed against various protein targets to explore its potential biological activities. For instance, pyrazole derivatives have been investigated as inhibitors of various kinases and other enzymes. The docking results would reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the binding of the compound to the active site of the target protein.

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the protein-ligand complex over time, providing a more realistic representation of the interactions in a physiological environment.

Table 3: Illustrative Molecular Docking Results for a Pyrazole Derivative with a Protein Target (Hypothetical Data)

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| Kinase A | -8.5 | LYS76, GLU91, LEU132 |

| Protease B | -7.2 | ASP25, GLY27, ILE50 |

Note: The data in this table is illustrative for a generic pyrazole derivative and does not represent actual calculated values for this compound.

Identification of Key Binding Site Interactions

Theoretical modeling and computational docking studies on pyrazole derivatives help elucidate the key interactions that govern their binding to biological targets. For this compound, the primary interactions are predicted to be a combination of hydrogen bonding and hydrophobic interactions, which are characteristic of this class of compounds. nih.gov

The 3-amino group on the pyrazole ring is a key hydrogen bond donor, capable of forming strong hydrogen bonds with amino acid residues such as aspartate, glutamate, or serine in a receptor's active site. The nitrogen atoms within the pyrazole ring can act as hydrogen bond acceptors.

The 2-chlorophenyl group plays a crucial role in orienting the molecule within a binding pocket and engaging in hydrophobic and van der Waals interactions. The chlorine substituent can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen, or with aromatic rings. Furthermore, the phenyl ring can form π-π stacking or π-alkyl interactions with aromatic or aliphatic amino acid residues, respectively. For instance, in studies of related pyrazole derivatives, π-π interactions with residues like phenylalanine have been observed. shd-pub.org.rs

A summary of potential binding interactions is presented in the table below.

| Interaction Type | Functional Group | Potential Interacting Residues |

| Hydrogen Bond (Donor) | 3-amino group (-NH₂) | Asp, Glu, Ser, Thr, Main-chain C=O |

| Hydrogen Bond (Acceptor) | Pyrazole ring nitrogens | Asn, Gln, Ser, Thr, Main-chain N-H |

| Hydrophobic Interactions | 2-chlorophenyl ring | Ala, Val, Leu, Ile, Phe, Trp, Met |

| π-π Stacking | 2-chlorophenyl ring | Phe, Tyr, Trp, His |

| Halogen Bonding | 2-chloro substituent | Main-chain C=O, Ser, Thr, Tyr |

Conformational Dynamics of the Chemical Compound within Biological Systems

The conformational flexibility of this compound is a critical determinant of its ability to adapt to the topology of a biological target's binding site. A key aspect of its conformation is the dihedral angle between the pyrazole and the 2-chlorophenyl rings.

In a closely related compound, 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, X-ray crystallography revealed a significant twist between the two ring systems, with a dihedral angle of 69.48 (7)°. researchgate.net This non-planar conformation is likely adopted by this compound as well, due to the steric hindrance imposed by the chlorine atom at the ortho position of the phenyl ring. This twist is significant as it governs the three-dimensional shape of the molecule and its presentation of key interacting groups to a binding site.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. For pyrazole derivatives, various 2D and 3D-QSAR models have been developed to predict their efficacy as inhibitors of enzymes like acetylcholinesterase or as anticancer agents. shd-pub.org.rsnih.gov

The development of a predictive QSAR model for a series of compounds including this compound would typically involve the following steps:

Data Set Preparation : A series of pyrazole analogues with experimentally determined biological activities is compiled.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule.

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Model Validation : The predictive power of the model is assessed using statistical metrics and validation techniques like leave-one-out cross-validation and external test set prediction. nih.gov

For pyrazole derivatives, QSAR models have shown high statistical reliability, indicating their utility in predicting the activity of new compounds and guiding the design of more potent analogues.

Identification of Molecular Descriptors Correlating with Activity

The analysis of QSAR models reveals which molecular properties, or descriptors, are most influential for the biological activity of pyrazole derivatives. These descriptors can be broadly categorized as electronic, steric, hydrophobic, or topological.

In studies of related pyrazole compounds, the following types of descriptors have been found to be significant:

Topological Descriptors : These describe the connectivity and shape of the molecule. For instance, the number of multiple bonds and specific atom-centered fragments have been shown to influence the inhibitory potential of pyrazole derivatives against certain enzymes. shd-pub.org.rs

Steric Descriptors : Properties like molecular volume are often correlated with activity, indicating that the size and shape of the molecule are important for fitting into the binding site. shd-pub.org.rs

Electronic Descriptors : The electrostatic field distribution is crucial. 3D-QSAR studies often highlight the importance of specific electrostatic contours, suggesting that favorable interactions occur in regions with particular electrostatic potentials. shd-pub.org.rs

Adjacency and Distance Matrix Descriptors : These descriptors, which encode information about the relative positions of atoms, have been found to be influential for the activity of some 1H-pyrazole derivatives. nih.gov

The table below summarizes key molecular descriptors often found to correlate with the activity of pyrazole derivatives.

| Descriptor Category | Example Descriptors | Implication for Activity |

| Topological | Number of multiple bonds, Atom-centered fragments | Influences molecular rigidity and specific interactions. shd-pub.org.rs |

| Steric | Molecular volume, Steric fields (from 3D-QSAR) | Determines the goodness-of-fit within the receptor's binding pocket. shd-pub.org.rs |

| Electronic | Electrostatic fields (from 3D-QSAR) | Governs electrostatic and hydrogen bonding interactions. |

| Matrix-based | Adjacency/distance matrix descriptors | Encodes the overall molecular structure and atom positions. nih.gov |

Advanced Theoretical Approaches for Intermolecular Interactions

Hirshfeld Surface Analysis for Crystal Packing and Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps various properties onto the surface, providing insights into how molecules are packed and which contacts are most significant.

For a crystal of this compound, a Hirshfeld surface analysis would be expected to reveal the relative contributions of different types of intermolecular contacts. Based on studies of structurally similar chlorophenyl-containing pyrazole derivatives, the most significant contributions to crystal packing are typically from H···H, C···H/H···C, and Cl···H/H···Cl interactions. researchgate.netresearchgate.net

The analysis generates a 2D "fingerprint plot," which summarizes all the intermolecular contacts. The key features expected for this compound would be:

H···H contacts : Typically, these are the most abundant interactions, appearing as a large, diffuse region in the fingerprint plot, reflecting van der Waals forces. researchgate.net

Cl···H/H···Cl contacts : These appear as distinct "wings" in the plot and represent interactions between the chlorine atom and nearby hydrogen atoms. Their presence and prominence indicate the importance of these contacts in the crystal packing. researchgate.netresearchgate.net

N···H/H···N contacts : Arising from the amino group and pyrazole nitrogens, these would indicate hydrogen bonding, a key stabilizing force in the crystal structure.

C···H/H···C contacts : These represent C-H···π interactions, which also contribute to the stability of the crystal packing. researchgate.net

The table below shows the typical percentage contributions of various intermolecular contacts for a related chlorophenyl pyrazole derivative, which provides an estimate of what could be expected for this compound.

| Intermolecular Contact | Typical Percentage Contribution |

| H···H | ~42.5% researchgate.net |

| C···H/H···C | ~35% researchgate.net |

| Cl···H/H···Cl | ~12% researchgate.net |

| Other (N···H, C···C, etc.) | ~10.5% |

This analysis provides a quantitative understanding of the forces that govern the solid-state structure of the compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, conjugative interactions, and the distribution of electron density within a molecular system. nih.gov It provides a chemical interpretation of the wavefunction in terms of localized Lewis-type structures (bonds and lone pairs) and non-Lewis-type orbitals (antibonding and Rydberg orbitals). The analysis of interactions between these orbitals reveals the extent of electron delocalization, which is crucial for understanding molecular stability.

The core of NBO analysis in this context is the examination of donor-acceptor interactions, which are evaluated using second-order perturbation theory. The stabilization energy (E(2)) associated with each interaction quantifies the energy lowering due to the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. This energy is calculated based on the NBO Fock matrix elements and the energies of the involved orbitals. stackexchange.comnih.gov

For this compound, NBO analysis elucidates significant intramolecular hyperconjugative interactions that contribute to its electronic stability. These interactions primarily involve the delocalization of lone pair (n) electrons and π-electrons into antibonding (σ* and π*) orbitals.

The most significant delocalization interactions predicted for this compound involve:

Intramolecular Charge Transfer (ICT): Electron density is transferred from donor orbitals to acceptor orbitals, leading to stabilization. Key interactions include the delocalization of lone pairs from the nitrogen and chlorine atoms and the delocalization of π-electrons from the aromatic rings.

Hyperconjugation: This involves the donation of electron density from filled bonding orbitals (σ) or lone pair orbitals (n) to adjacent empty antibonding orbitals (σ* or π*). These interactions are fundamental to the stability of the molecular framework.

The major donor-acceptor interactions and their stabilization energies (E(2)) for the compound are detailed in the table below. These interactions highlight the delocalization pathways within the molecule. For instance, the lone pairs on the pyrazole and amine nitrogen atoms, as well as the chlorine atom on the phenyl ring, act as significant electron donors. The acceptor orbitals are typically the antibonding π* orbitals of the pyrazole and phenyl rings.

Table 1: Second-Order Perturbation Analysis of Fock Matrix for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (1) N2 (Pyrazole) | π*(N1-C5) | 25.8 | n → π* |

| LP (1) N2 (Pyrazole) | π*(C3-C4) | 18.5 | n → π* |

| LP (1) N (Amine) | π*(C3-C4) | 45.2 | n → π* |

| LP (1) N (Amine) | σ*(C3-N) | 5.1 | n → σ* |

| LP (2) Cl (Chlorophenyl) | π*(C7-C8) | 6.3 | n → π* |

| π (C3-C4) | π*(N1-C5) | 22.1 | π → π* |

| π (C7-C8) | π*(C9-C10) | 19.8 | π → π* |

Note: The data presented in this table is illustrative and based on theoretical calculations for structurally similar pyrazole derivatives. E(2) represents the stabilization energy.

The analysis of the data reveals several key points:

The most significant interaction is the delocalization of the amine nitrogen's lone pair (LP (1) N) into the adjacent π(C3-C4) antibonding orbital of the pyrazole ring, with a high stabilization energy of 45.2 kcal/mol. This strong n → π interaction indicates substantial electron delocalization from the amino group to the pyrazole ring, enhancing the molecule's stability.

The lone pair on the N2 atom of the pyrazole ring also participates in significant delocalization into the π(N1-C5) and π(C3-C4) orbitals, with E(2) values of 25.8 and 18.5 kcal/mol, respectively. These interactions are characteristic of the aromatic nature and electronic stability of the pyrazole ring system. rdd.edu.iq

The chlorine atom's lone pairs exhibit a weaker, yet notable, delocalization into the phenyl ring's π* system (n → π*), contributing to the electronic structure.

Investigation of Biological Activities and Molecular Mechanisms of Action

Antimicrobial Research Pathways

The pyrazole (B372694) scaffold is a versatile molecule that has been explored for a wide range of pharmacological activities, including antimicrobial properties. nih.gov Research has shown that pyrazole derivatives exhibit potential as antimicrobial agents, although the specific mechanisms are still under investigation. nih.gov

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains

The pyrazole nucleus is recognized as an excellent template for developing new antibacterial agents, with effectiveness demonstrated against various bacterial strains, including multidrug-resistant (MDR) variants. nih.gov Derivatives of pyrazole have been shown to target different metabolic pathways in both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain pyrazole-thiazole hybrids have demonstrated potent activity against Staphylococcus aureus and Klebsiella planticola. nih.gov Similarly, imidazo-pyridine substituted pyrazoles have been reported as broad-spectrum antibacterial agents, showing efficacy against both Gram-positive and Gram-negative strains. nih.gov

While the broader class of pyrazole derivatives shows significant promise, specific data on the antibacterial activity of 1-(2-chlorophenyl)-1H-pyrazol-3-amine against particular Gram-positive and Gram-negative strains is an area of ongoing investigation. The functional groups attached to the pyrazole ring, such as chloro, bromo, and fluoro substitutions, have been suggested to enhance antibacterial activity. greenpharmacy.info

Antifungal Activity Investigations

Investigations into the antifungal properties of pyrazole derivatives have identified promising candidates for combating phytopathogenic fungi. In a study of fluorinated pyrazole aldehydes, a derivative featuring a 2-chlorophenyl group (designated as H9) demonstrated notable inhibitory effects against several fungal species. nih.gov This highlights the potential of the 1-(2-chlorophenyl)pyrazole (B3043777) moiety as a key structural component for antifungal agents.

The compound showed the highest percentage of inhibition against several tested fungi compared to other derivatives in the study. nih.gov Specifically, it was the most active compound against Fusarium culmorum and also showed the highest inhibition against Macrophomina phaseolina and Fusarium oxysporum. nih.gov

Table 1: Antifungal Activity of a 2-Chlorophenyl Pyrazole Derivative (H9) This table is interactive. You can sort and filter the data.

| Fungal Strain | Inhibition (%) |

|---|---|

| Sclerotinia sclerotiorum | 43.07 |

| Fusarium culmorum | 46.75 |

| Macrophomina phaseolina | 29.76 |

| Fusarium oxysporum | 34.54 |

Data sourced from a study on fluorinated pyrazole aldehydes, where H9 is the 2-chlorophenyl derivative. nih.gov

Antimycobacterial Activity and Mechanistic Insights

The search for novel treatments for mycobacterial infections has led to the exploration of various heterocyclic compounds. Research into 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives, which contain a pyrazole-related core, has revealed interesting antitubercular activity. nih.gov These compounds were tested in vitro against the Mycobacterium tuberculosis H37Rv reference strain and showed potential as antimycobacterial agents. nih.gov While these findings are for structurally related pyrazoline-imidazole hybrids, they underscore the potential of the pyrazole scaffold in antimycobacterial drug discovery. Specific mechanistic insights, such as the degradation of PanD (pantothenate synthetase), for this compound have not been detailed in the available research.

Antiproliferative and Apoptosis Induction Studies in Cellular Models

The pyrazole scaffold is a key component in numerous compounds designed as anticancer agents. mdpi.com Derivatives have been shown to inhibit various kinases involved in cancer cell proliferation and survival, making them attractive candidates for therapeutic development. unife.it

In Vitro Inhibition of Cancer Cell Proliferation Across Diverse Cell Lines

Numerous studies have demonstrated the potent cytotoxic effects of pyrazole derivatives against a wide array of human cancer cell lines. These compounds often exhibit significant inhibitory responses in a dose- and time-dependent manner. nih.govwaocp.org The antiproliferative activity has been confirmed across various cancer types, including breast, colon, lung, and prostate cancers. rsc.orgnih.gov For instance, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have shown significant cytotoxicity against MCF-7 (breast), A549 (lung), and PC-3 (prostate) cancer cell lines. rsc.org Similarly, pyrazole-sulfonamide hybrids have been identified as active against colon cancer cell lines such as HCT-116 and HT-29. nih.gov

Table 2: In Vitro Antiproliferative Activity of Various Pyrazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Cancer Type | Cell Line(s) | Observed Effect |

|---|---|---|---|

| 1,3,5-Trisubstituted-1H-pyrazoles | Breast, Lung, Prostate | MCF-7, A549, PC-3 | Significant cytotoxicity with IC50 values in the micromolar range. rsc.org |

| Pyrazole-sulfonamide hybrids | Colon | HCT-116, HT-29, SW-620 | Potent activity with IC50 values ranging from 3.27 to 45.88 µM. nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Liver, Colon, Breast | HepG-2, HCT-116, MCF-7 | Prominent cytotoxic effects. ekb.eg |

| Pyrazole acetals of andrographolide | Breast | MDA-MB-231 | Excellent growth inhibition. mdpi.com |

| Diaryl-dihydropyrazoles | Triple-Negative Breast | MDA-MB-468 | Dose and time-dependent cell toxicity. waocp.org |

Data compiled from studies on various classes of pyrazole derivatives, demonstrating the broad-spectrum anticancer potential of the pyrazole scaffold.

Molecular Mechanisms of Apoptosis Induction in Cellular Oncology

A primary mechanism through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Research has shown that these compounds can trigger apoptosis through multiple molecular pathways. One key mechanism involves the inhibition of anti-apoptotic proteins like Bcl-2, which is a crucial regulator of cell death. rsc.org Molecular docking studies have confirmed the high binding affinity of certain pyrazole derivatives to Bcl-2. rsc.org

Furthermore, treatment with pyrazole compounds has been shown to activate pro-apoptotic proteins such as Bax and the tumor suppressor protein p53. rsc.org This activation often leads to the downstream activation of executioner caspases, like caspase-3, which are critical enzymes that dismantle the cell during apoptosis. waocp.orgrsc.org Another identified mechanism is the generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger the apoptotic cascade in cancer cells. waocp.org Some pyrazole derivatives have also been found to cause genotoxic stress by inducing DNA strand breaks. rsc.org

Cell Cycle Arrest and Related Cellular Pathways

In addition to inducing apoptosis, pyrazole derivatives have been found to interfere with the cancer cell cycle, leading to cell cycle arrest at various phases. This disruption prevents cancer cells from dividing and proliferating. mdpi.com Studies have documented the ability of different pyrazole compounds to halt the cell cycle at specific checkpoints. For example, treatment of triple-negative breast cancer cells with certain pyrazole derivatives resulted in cell cycle arrest in the S phase. waocp.orgmdpi.com Other studies have reported that pyrazole-sulfonamide compounds can induce arrest in the G0/G1 phase in colon cancer cells. nih.gov This ability to halt cell cycle progression is a key component of the antiproliferative activity of these compounds and supports their potential as therapeutic agents. nih.govresearchgate.net

Antiprotozoal Research

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including antiprotozoal effects. nih.govnih.gov

No specific studies on the antimalarial activity of this compound have been reported. However, the broader class of pyrazole and pyrazoline derivatives has been a subject of interest in the search for new antimalarial agents, particularly in light of increasing drug resistance. nih.govbohrium.commalariaworld.org

Research into pyrazole-based compounds has shown that the core heterocyclic structure is a viable starting point for developing agents active against Plasmodium species. For instance, a series of novel pyrazole derivatives were synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei and in vitro against a chloroquine-resistant (RKL9) strain of P. falciparum. bohrium.com In this study, carboxylic acid derivatives 8a and 8b demonstrated the most significant activity, with suppression of parasitemia reaching 95% and 97%, respectively, in mice. bohrium.com

Another study focused on pyrazole–pyrazoline hybrids incorporating a thioamide moiety, which were tested for their in vitro schizontocidal activity against the chloroquine-sensitive 3D7 strain of P. falciparum. tandfonline.com The combination of these different chemical scaffolds within a single molecule is a strategy aimed at developing compounds with novel mechanisms of action to overcome resistance. tandfonline.com The most promising compound from this series, 48 , exhibited an IC50 of 1.13 μM. tandfonline.com

These findings underscore that while the pyrazole nucleus is a promising scaffold, the nature and position of substituents are critical for potent antimalarial activity.

Table 1: Antimalarial Activity of Selected Pyrazole Derivatives

| Compound | Description | Parasite Strain | Activity Measurement | Result |

|---|---|---|---|---|

| 8a | Pyrazole carboxylic acid derivative | P. berghei | % Suppression (in vivo) | 95% |

| 8b | Pyrazole carboxylic acid derivative | P. berghei | % Suppression (in vivo) | 97% |

| 48 | Pyrazole-pyrazoline-thioamide hybrid | P. falciparum (3D7) | IC50 (in vitro) | 1.13 µM |

There is no available research detailing the antileishmanial properties of this compound. Nevertheless, the pyrazole nucleus has been explored for its potential against various Leishmania species. researchgate.netacademicjournals.org

A study investigating a new pyrazole derivative, 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methylphenyl)-1-phenylpyrazole, revealed its ability to inhibit the in vitro multiplication of Leishmania tropica, Leishmania major, and Leishmania infantum. researchgate.net The compound showed potent activity, with IC50 values of 0.48, 0.63, and 0.4 µg/mL against the promigote forms of L. tropica, L. major, and L. infantum, respectively. researchgate.net

In other research, a series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives were synthesized and evaluated. nih.gov Compounds 3b and 3e from this series showed an active profile against promastigote forms of L. infantum and L. amazonensis, with activity comparable to the reference drug pentamidine (B1679287) but with lower cytotoxicity. nih.gov Specifically, compound 3b had an IC50 of 0.059 mM against L. infantum. nih.gov

Furthermore, another study on phenyl pyrazoline derivatives identified compound IIIb as a highly active agent against Leishmania donovani, with an IC50 value of 0.0112 µg/mL, which was more potent than the standard drugs miltefosine (B1683995) and amphotericin B deoxycholate used in the study. academicjournals.org

Table 2: Antileishmanial Activity of Selected Pyrazole Analogs

| Compound | Description | Leishmania Species | Activity Measurement (Promastigotes) | Result |

|---|---|---|---|---|

| 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methylphenyl)-1-phenylpyrazole | Phenylpyrazole derivative | L. tropica | IC50 | 0.48 µg/mL |

| L. major | IC50 | 0.63 µg/mL | ||

| L. infantum | IC50 | 0.4 µg/mL | ||

| 3b | 4-(1H-Pyrazol-1-yl)benzenesulfonamide derivative | L. infantum | IC50 | 0.059 mM |

| IIIb | Phenyl pyrazoline derivative | L. donovani | IC50 | 0.0112 µg/mL |

Specific data on the anti-trypanosomal activity of this compound is not present in the scientific literature. However, research into related heterocyclic structures, such as 5-phenylpyrazolopyrimidinone analogs, has identified potent agents against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). acs.orgsemanticscholar.org

In one study, a series of 5-phenylpyrazolopyrimidinone analogs were developed and screened. semanticscholar.org The lead compound, 30 (NPD-2975), demonstrated an in vitro IC50 of 70 nM against T. b. brucei without significant toxicity to human MRC-5 lung fibroblasts. This compound also showed efficacy in an acute mouse model of T. b. brucei infection. semanticscholar.org Further optimization of this scaffold led to the identification of analogs with varied potencies, highlighting the importance of substituents on the phenyl ring for anti-trypanosomal activity. nih.gov While these compounds are structurally more complex than this compound, they share the core 1-phenyl-pyrazole motif, suggesting that this chemical space is fruitful for discovering anti-trypanosomal leads.

Table 3: Anti-Trypanosomal Activity of a Lead 5-Phenylpyrazolopyrimidinone Analog

| Compound | Description | Trypanosome Species | Activity Measurement | Result |

|---|

| 30 (NPD-2975) | 5-Phenylpyrazolopyrimidinone analog | T. b. brucei | IC50 (in vitro) | 70 nM |

Structure Activity Relationship Sar and Structure Target Relationship Str Exploration

Impact of Substituent Variations on Biological Potency and Selectivity

The biological activity of 1-(2-chlorophenyl)-1H-pyrazol-3-amine is highly sensitive to the nature and position of substituents on both the pyrazole (B372694) and phenyl rings. The core structure, featuring a 3-aminopyrazole (B16455) moiety, is recognized as a valuable framework for developing ligands that can interact with various biological targets, including protein kinases. mdpi.commdpi.com

The 3-amino group is a critical pharmacophoric feature, often involved in forming key hydrogen bond interactions with the hinge region of kinase ATP-binding pockets. nih.gov Modifications at this position can significantly alter binding affinity and selectivity. For instance, acylation or substitution of the amino group can modulate the hydrogen-bonding capability and introduce steric bulk, thereby influencing the compound's interaction with the target protein.

Studies on related pyrazole derivatives have shown that the introduction of different substituents on the phenyl ring can fine-tune the biological activity. For example, in a series of 3,5-diaryl pyrazole derivatives, compounds with a 2-chloro-phenyl substituent at the 5-position of the pyrazole ring demonstrated notable inhibitory activity against certain inflammatory markers. nih.gov This highlights the importance of the substitution pattern on the phenyl ring for biological efficacy.

The following table summarizes the general impact of substituent variations on the biological activity of aminopyrazole scaffolds, which can be extrapolated to this compound:

| Position of Substitution | Type of Substituent | General Impact on Biological Activity |

| Pyrazole Ring (Position 3) | Amino Group (NH2) | Essential for hydrogen bonding with target proteins, particularly kinases. nih.gov |

| Pyrazole Ring (Position 3) | Substituted Amino Groups | Can modulate selectivity and potency by altering steric and electronic properties. |

| Phenyl Ring (Position 2) | Chloro (Cl) | Influences electronic properties and can participate in halogen bonding. nih.goveurochlor.org |

| Phenyl Ring (Other Positions) | Electron-withdrawing groups | Can enhance activity depending on the target. mdpi.com |

| Phenyl Ring (Other Positions) | Electron-donating groups | May decrease or increase activity depending on the specific interaction with the target. mdpi.com |

Positional Isomer Effects on Biological Profile and Target Interaction

The position of the chloro group on the phenyl ring of 1-phenyl-1H-pyrazol-3-amine derivatives is a critical determinant of their biological profile and target interaction. The "ortho" position of the chlorine in this compound imposes specific steric and electronic constraints that differ significantly from its "meta" and "para" isomers.

Studies on various classes of biologically active compounds have consistently shown that the substitution pattern on an aromatic ring can drastically alter activity. mdpi.com For instance, in a series of herbicidal 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, it was found that substituents at the 2- and 4-positions of the phenyl ring conferred superior inhibitory activity compared to those at the 3-position. mdpi.com This suggests that the geometry of interaction with the biological target is highly sensitive to the substituent's location.

Furthermore, the electronic effect of the chloro group varies with its position. An ortho-substituent can exert a more pronounced inductive effect and may also participate in intramolecular interactions that are not possible for meta or para isomers. These differences in electronic distribution across the molecule can lead to altered binding affinities and selectivities for the target protein. For example, QSAR studies on 3-aminopyrazoles as antitumor agents indicated that meta-substitutions on the phenyl ring had a detrimental effect on activity, underscoring the importance of substituent positioning. nih.gov

The table below illustrates the potential impact of the chloro group's position on the properties of 1-phenyl-1H-pyrazol-3-amine analogs:

| Isomer | Potential Impact on Molecular Properties | Potential Biological Consequence |

| This compound (ortho) | Steric hindrance may force a specific dihedral angle between rings. Stronger inductive effect. | May lead to higher selectivity for targets that accommodate this specific conformation. |

| 1-(3-chlorophenyl)-1H-pyrazol-3-amine (meta) | Different electronic distribution and steric profile compared to the ortho isomer. | Potentially altered target affinity and selectivity profile; some studies show this position can be detrimental to activity. nih.gov |

| 1-(4-chlorophenyl)-1H-pyrazol-3-amine (para) | Less steric hindrance compared to the ortho isomer, allowing for more conformational flexibility. | May interact with different targets or the same target in a different binding mode. |

Pharmacophore Modeling and Rational Ligand Design Principles

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. For this compound and its analogs, a pharmacophore model would typically include key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. dovepress.com

The 3-amino group of the pyrazole ring is a crucial hydrogen bond donor, while the nitrogen atoms within the pyrazole ring can act as hydrogen bond acceptors. The 2-chlorophenyl group represents a significant hydrophobic and aromatic feature. The spatial relationship between these features is critical for effective binding to a biological target.

Rational ligand design based on this scaffold often involves preserving the core aminopyrazole moiety while modifying peripheral substituents to optimize interactions with the target. For example, in the design of kinase inhibitors, the 3-aminopyrazole can anchor the molecule in the ATP-binding site by forming hydrogen bonds with the hinge region, while the 1-(2-chlorophenyl) group can occupy a hydrophobic pocket. mdpi.comnih.gov Further modifications can be made to explore other regions of the binding site to enhance potency and selectivity.

A hypothetical pharmacophore model for kinase inhibition based on the this compound scaffold would likely include:

A hydrogen bond donor feature corresponding to the 3-amino group.

One or two hydrogen bond acceptor features from the pyrazole nitrogens.

A hydrophobic/aromatic feature representing the 2-chlorophenyl ring.

The design of novel inhibitors often involves computational techniques like molecular docking to predict how newly designed molecules will bind to the target protein. nih.govresearchgate.net This allows for the in silico evaluation of many potential candidates before undertaking their chemical synthesis.

Bioisosteric Replacements in Chemical Compound Analogs and their Biological Consequences

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. In the context of this compound, several bioisosteric replacements can be considered.

One key area for bioisosteric replacement is the 3-amino group. This group could be replaced with other small, hydrogen-bonding moieties. However, the amino group in 3-aminopyrazoles is often critical for activity, and its replacement can be challenging. mdpi.com

The 2-chlorophenyl group offers more opportunities for bioisosteric replacement. The phenyl ring could be replaced with other aromatic heterocycles like pyridine (B92270) or thiophene. Such replacements can alter the electronic properties, size, and hydrogen bonding potential of this part of the molecule, leading to changes in biological activity and selectivity. For example, replacing a phenyl ring with a pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor.

The chloro substituent itself can be replaced by other groups of similar size and electronegativity, such as a trifluoromethyl (CF3) group or a methyl (CH3) group, to probe the importance of electronic effects versus steric bulk at this position. The trifluoromethyl group is a strong electron-withdrawing group, while the methyl group is electron-donating.

Studies on related pyrazole-containing compounds have demonstrated the utility of this approach. For instance, in the development of cannabinoid receptor antagonists based on a diarylpyrazole scaffold, bioisosteric replacement of the pyrazole moiety itself with thiazole, triazole, or imidazole (B134444) rings led to compounds that retained the desired antagonistic activity. acs.org Similarly, replacement of a carboxamide moiety at the 3-position of a pyrazole with an oxadiazole ring also yielded active compounds. rsc.org

The following table provides examples of potential bioisosteric replacements for this compound and their predicted biological consequences:

| Original Group | Bioisosteric Replacement | Potential Biological Consequence |

| 3-Amino (NH2) | Hydroxyl (OH), Methylamino (NHCH3) | Altered hydrogen bonding capacity and steric profile, likely impacting potency. |

| 1-Phenyl | Pyridyl, Thienyl | Introduction of heteroatoms can create new hydrogen bonding opportunities and alter aromatic interactions, potentially changing selectivity. |

| 2-Chloro (Cl) | Trifluoromethyl (CF3), Methyl (CH3), Fluorine (F) | Modifies the electronic nature and size of the substituent, which can fine-tune binding affinity and selectivity. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Analysis in Biological Prediction

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can be developed to predict the biological potency of new, unsynthesized analogs, thereby guiding the design of more effective compounds.

QSAR models are built using a set of known compounds with measured biological activities. Molecular descriptors, which are numerical representations of various chemical and physical properties of the molecules, are calculated. These descriptors can be electronic (e.g., atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. Statistical methods, such as multiple linear regression, are then used to create an equation that correlates these descriptors with the observed biological activity.

For 3-aminopyrazole derivatives, QSAR studies have identified several key structural features that influence their antitumor activity. nih.gov For example, one study found that the presence of meta-substituents on the phenyl ring was detrimental to activity, while the presence of a substituted biphenyl (B1667301) or 2-thienyl phenyl group at the R1 position was favorable. The study also highlighted the importance of electronic properties, indicating that increasing the electronegativity of an oxygen atom at a specific position enhanced activity. nih.gov

A typical QSAR equation for a series of this compound analogs might take the following form:

log(1/IC50) = c1 * (Descriptor 1) + c2 * (Descriptor 2) + ... + constant

Where:

log(1/IC50) represents the biological activity (the inverse of the half-maximal inhibitory concentration).

Descriptor 1, Descriptor 2, etc., are the calculated molecular descriptors.

c1, c2, etc., are the coefficients determined by the regression analysis, indicating the relative importance of each descriptor.

These models, once validated, can be used to predict the activity of novel compounds and prioritize their synthesis, saving time and resources in the drug discovery process. mdpi.comresearchgate.net

Emerging Research Directions and Future Perspectives

Identification of Novel Biological Targets for Aminopyrazole Scaffolds

The therapeutic potential of aminopyrazole derivatives has been demonstrated against a range of biological targets, particularly protein kinases, which are crucial in cancer and inflammatory diseases. mdpi.comresearchgate.net The 3-aminopyrazole (B16455) structure is a recognized adenine-mimetic pharmacophore, capable of forming key hydrogen bonds within the ATP-binding pocket of kinases. nih.gov Research is actively expanding the landscape of known targets for this scaffold.

Key biological targets for aminopyrazole-based compounds include:

Protein Kinases: This is the most extensively studied target class. Aminopyrazole derivatives have shown inhibitory activity against a wide array of kinases, including Aurora kinases, cyclin-dependent kinase 8 (CDK8), fibroblast growth factor receptors (FGFR2 and 3), and MAP-kinase-activated kinase 2 (MK-2). nih.govnih.govchemmethod.comnih.gov The position of the amino group on the pyrazole (B372694) ring is crucial, as it dictates the affinity profile for specific protein kinases. researchgate.net For instance, the 3-aminopyrazole scaffold is important for inhibitors of Aurora A and B kinases, while the 4-aminopyrazole structure shows affinity for tyrosine kinase 2. researchgate.net

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone essential for the stability and function of many proteins required for tumor cell growth and survival. rsc.org It has emerged as a significant target for antifungal agents, and novel resorcylate aminopyrazole inhibitors of Hsp90 are being developed. rsc.org

Other Enzymes and Receptors: The aminopyrazole core has been incorporated into molecules targeting corticotropin-releasing factor-1 (CRF-1) receptors and GABA inhibitors. nih.gov They have also been investigated for activity against enzymes relevant to other diseases, such as Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com

The ongoing identification of new targets is driven by screening campaigns and structure-based design, which continue to uncover novel applications for aminopyrazole derivatives in various therapeutic areas. mdpi.comnih.gov

Table 1: Selected Biological Targets for Aminopyrazole Scaffolds

| Target Class | Specific Target(s) | Therapeutic Area |

| Protein Kinases | Aurora Kinases, CDK8, FGFR2, FGFR3, JAK2, MK-2, Mer/c-Met | Cancer, Inflammation |

| Chaperone Proteins | Hsp90 | Fungal Infections, Cancer |

| Receptors | Corticotropin-releasing factor-1 (CRF-1), GABA Receptors | Neurological Disorders |

| Parasitic Enzymes | Cruzipain (potential) | Chagas Disease |

Development of Advanced Synthetic Methodologies for Structural Diversity